(4-Benzyl-piperidin-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

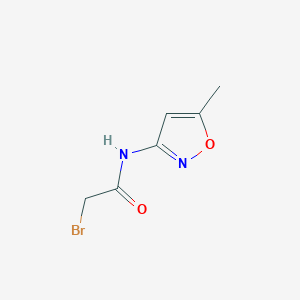

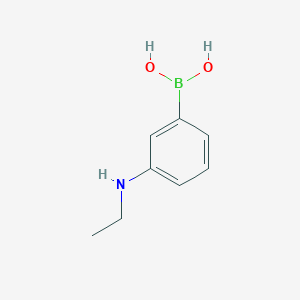

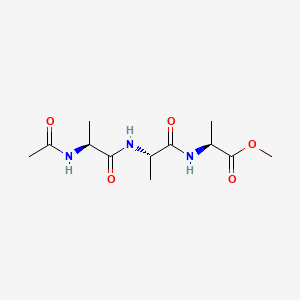

“(4-Benzyl-piperidin-1-yl)-acetic acid” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of “(4-Benzyl-piperidin-1-yl)-acetic acid” is C14H19NO2 . The InChI code is 1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) . The molecular weight is 233.31 g/mol .Physical And Chemical Properties Analysis

“(4-Benzyl-piperidin-1-yl)-acetic acid” has a molecular weight of 233.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 233.141578849 g/mol . The topological polar surface area is 40.5 Ų . The compound is covalently bonded and has a complexity of 241 .Scientific Research Applications

Pharmacology

In pharmacology, (4-Benzyl-piperidin-1-yl)-acetic acid is utilized as a specialty product for proteomics research . Its structure allows it to interact with various proteins, which can be pivotal in understanding protein functions and identifying potential drug targets.

Biochemistry

Within biochemistry, this compound’s role is significant in the study of enzyme kinetics and receptor-ligand interactions. It serves as a building block for synthesizing more complex molecules that can mimic or inhibit natural biochemical processes .

Medicinal Chemistry

In medicinal chemistry, (4-Benzyl-piperidin-1-yl)-acetic acid is used to develop new therapeutic agents. Its benzyl-piperidine moiety is a common feature in molecules with central nervous system activity, which could be beneficial in creating new treatments for neurological disorders .

Organic Synthesis

This compound is valuable in organic synthesis, where it is used to create novel organic compounds with potential applications in materials science, as sensors, or as part of pharmaceuticals .

Analytical Chemistry

Analytical chemists employ (4-Benzyl-piperidin-1-yl)-acetic acid in the development of new analytical methods. It can be used as a standard or a reagent in chromatography and mass spectrometry to quantify or identify other substances .

Chemical Engineering

In chemical engineering, the compound finds use in process optimization and the development of synthetic pathways. It’s involved in the design of efficient and scalable processes for the production of complex organic chemicals .

Environmental Science

Environmental scientists might explore the use of (4-Benzyl-piperidin-1-yl)-acetic acid in pollution detection and environmental monitoring systems. Its derivatives could be designed to react with specific pollutants, indicating their presence through a detectable change .

Materials Science

Lastly, in materials science, derivatives of (4-Benzyl-piperidin-1-yl)-acetic acid can be incorporated into new materials with unique properties, such as enhanced durability or specific reactivity, which could be used in a variety of applications from construction to electronics .

Safety and Hazards

“(4-Benzyl-piperidin-1-yl)-acetic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVANSUYXOOKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424643 |

Source

|

| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438634-64-1 |

Source

|

| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)